(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride
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Overview
Description
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride (CPAH) is a synthetic compound that is widely used in scientific research, particularly in the field of pharmacology. CPAH is a versatile compound that has many applications, including its use in the synthesis of various organic compounds, as a ligand in coordination chemistry, and as a reagent in enzyme assays. CPAH has also been studied as a potential therapeutic agent for a variety of conditions, including cancer, inflammation, and metabolic disorders.
Scientific Research Applications
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride is widely used in scientific research, particularly in the field of pharmacology. It has been used as a ligand in coordination chemistry, as a reagent in enzyme assays, and as a substrate in metabolic studies. This compound has also been studied as a potential therapeutic agent for a variety of conditions, including cancer, inflammation, and metabolic disorders. In addition, this compound has been used to study the structure and function of various proteins, including those involved in cell signaling pathways.
Mechanism of Action
Mode of Action
Based on the mode of action of similar pyrimidinamine derivatives, it can be inferred that the compound might inhibit the electron transport in mitochondrial complex i . This inhibition could disrupt the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell damage .
Pharmacokinetics
The compound’s molecular weight of 24914 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed and distributed in the body .
Result of Action
Based on the potential mode of action, the compound could lead to decreased atp production and increased reactive oxygen species, causing cell damage
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound should be kept away from heat, sparks, open flames, and hot surfaces . Additionally, the compound should be stored in a dark place under inert atmosphere at room temperature . These conditions can help maintain the stability of the compound and ensure its efficacy.
Advantages and Limitations for Lab Experiments
The main advantage of using (5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride in laboratory experiments is its versatility. This compound can be used as a ligand in coordination chemistry, as a reagent in enzyme assays, and as a substrate in metabolic studies. Furthermore, this compound can be used to study the structure and function of various proteins, including those involved in cell signaling pathways.
One limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types, and it should therefore be handled with care. In addition, this compound should not be used in experiments involving pregnant or nursing animals, as it may have an adverse effect on the developing fetus or newborn.
Future Directions
The potential future directions for research on (5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further studies could be conducted to explore the potential toxicity of this compound and to develop new methods of synthesis. Finally, further research could be conducted to explore the potential applications of this compound in the fields of drug discovery and drug development.
Synthesis Methods
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride can be synthesized in a variety of ways. One method involves the reaction of 5-chloropyrimidine and 4-piperidinol in the presence of a base such as sodium hydroxide. This reaction produces the corresponding amine hydrochloride salt, which is then isolated and purified. Another method involves the reaction of 4-piperidinol and 5-chloropyrimidine in the presence of a strong acid such as hydrochloric acid. This reaction produces the corresponding amine hydrochloride salt, which is then isolated and purified.
Properties
IUPAC Name |
5-chloro-N-piperidin-4-ylpyrimidin-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;/h5-6,8,11H,1-4H2,(H,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOLGMXZRHZFCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=N2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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